molecular formula C6H7BO2S B1450875 Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]- CAS No. 1155956-91-4

Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-

Cat. No. B1450875
M. Wt: 154 g/mol
InChI Key: CKXUKVGKEZTFOR-HNQUOIGGSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents .


Molecular Structure Analysis

The molecular structure of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” consists of a boron atom bonded to two hydroxyl groups and a thiophene ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

“Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is a solid compound . Boronic acids are generally stable and easy to handle, making them attractive synthetic intermediates .

Scientific Research Applications

  • Catalytic Applications in Organic and Organometallic Chemistry

    • Boronic acids, including variations like B-[(1E)-2-(3-thienyl)ethenyl]-boronic acid, are utilized in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. They can catalyze tautomerizations and stabilize less favored tautomeric forms by adduct formation, highlighting their versatility in organic chemistry (Erker, 2005).
  • Enantioselective Chemical Synthesis

    • Boronic acids are used in enantioselective chemical reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This use, particularly with chiral boronic acid catalysts, enables the production of densely functionalized cyclohexanes, an important class of compounds in organic synthesis (Hashimoto et al., 2015).
  • Molecular Design and Sensor Development

    • Boronic acids, including B-[(1E)-2-(3-thienyl)ethenyl]-boronic acid, are integral in designing molecules for sensor applications. Their ability to form reversible covalent complexes with various molecules, like sugars and amino acids, makes them suitable for creating visualized sensing systems (Koumoto et al., 1998).
  • Biomedical Applications and Drug Delivery Systems

    • Boronic acid derivatives are explored for biomedical applications, such as in antitumor chemotherapy and boron neutron capture therapy. Their inclusion in polymeric carriers has shown potential for improving the pharmacokinetics and targeted drug release capabilities of boronic acid-containing drugs (Kim et al., 2020).
  • Synthesis of Organic Electronics

    • Boronic acids are used as building blocks in the synthesis of polymers and copolymers for organic electronics. Their versatility and stability allow for the creation of high-performance materials in this field (Carrillo et al., 2016).

Safety And Hazards

While boronic acids are generally considered to have low inherent toxicity, some boronic acids and their derivatives have been found to give a positive Ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

Future Directions

Boronic acids have found tremendous utility in organic chemistry and are used extensively as chemical building blocks and intermediates . They are also being explored for their potential in medicinal chemistry, polymer or optoelectronics materials. The future of boronic acids lies in further exploring these applications and developing new synthetic methods and reactions involving these versatile compounds .

properties

IUPAC Name

[(E)-2-thiophen-3-ylethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5,8-9H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXUKVGKEZTFOR-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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